alpha-Phenylpiperidine-2-acetamide
Overview
Description
GR 89696: is a synthetic compound known for its highly selective action as a κ-opioid receptor agonist. It has been studied extensively in various animal models and is recognized for its selectivity towards the κ2 subtype of opioid receptors . This compound has shown potential in preventing pruritus (itching) induced by conventional opioid analgesics without the additional side effects typically associated with non-selective kappa agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GR 89696 involves multiple steps, starting with the preparation of the core piperazine structure. The key steps include:
Formation of the Piperazine Core: The piperazine core is synthesized through a series of reactions involving the condensation of appropriate amines and acyl chlorides.
Introduction of the Pyrrolidinylmethyl Group: This step involves the alkylation of the piperazine core with pyrrolidine derivatives.
Acetylation with Dichlorophenylacetyl Chloride: The final step involves the acetylation of the piperazine derivative with 3,4-dichlorophenylacetyl chloride to yield the final product.
Industrial Production Methods: Industrial production of GR 89696 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: GR 89696 can undergo oxidation reactions, particularly at the pyrrolidinylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups present in the compound, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenation reactions often involve reagents like sodium iodide or silver nitrate.
Major Products Formed:
Oxidized Derivatives: These include hydroxylated and ketone derivatives.
Reduced Analogs: These are primarily alcohols and amines.
Substituted Compounds: These include various halogenated and alkylated derivatives.
Scientific Research Applications
Chemistry: GR 89696 is used as a tool compound in the study of κ-opioid receptors. Its high selectivity makes it valuable for investigating the pharmacological properties and signaling pathways associated with these receptors .
Biology: In biological research, GR 89696 is employed to study the physiological and behavioral effects of κ-opioid receptor activation. It has been used in animal models to explore its potential in modulating pain, stress, and addiction .
Medicine: The compound has shown promise in preclinical studies for its potential to prevent pruritus without affecting analgesia. This makes it a candidate for developing new treatments for opioid-induced itching .
Industry: GR 89696 is used in the development of new pharmacological agents targeting κ-opioid receptors. Its unique properties make it a valuable lead compound in drug discovery and development .
Mechanism of Action
GR 89696 exerts its effects by selectively binding to κ-opioid receptors, particularly the κ2 subtype. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of various downstream signaling pathways, ultimately leading to its pharmacological effects .
Comparison with Similar Compounds
U-50488: Another selective κ-opioid receptor agonist with similar pharmacological properties.
Salvinorin A: A naturally occurring κ-opioid receptor agonist derived from the plant Salvia divinorum.
Nalfurafine: A synthetic κ-opioid receptor agonist used clinically in Japan for the treatment of pruritus.
Uniqueness of GR 89696: GR 89696 is unique due to its high selectivity for the κ2 subtype of opioid receptors. This selectivity reduces the risk of side effects commonly associated with non-selective κ-opioid receptor agonists, making it a valuable compound for both research and potential therapeutic applications .
Properties
IUPAC Name |
2-phenyl-2-piperidin-2-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLMNWPXAYKPGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864887 | |
Record name | alpha-Phenylpiperidine-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19395-39-2 | |
Record name | α-Phenyl-2-piperidineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19395-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Phenyl-2-piperidineacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Phenylpiperidine-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-phenylpiperidine-2-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the enantiomeric composition of 2-Phenyl-2-(2-piperidyl)acetamide?
A1: Many pharmaceuticals exhibit chirality, meaning they exist in two non-superimposable mirror image forms called enantiomers. These enantiomers can have different biological activities. Therefore, determining the enantiomeric composition of a chiral drug like 2-Phenyl-2-(2-piperidyl)acetamide is crucial for understanding its pharmacological profile. The research paper explores a routine method for evaluating the enantiomeric purity of primary amides, which is essential for drug development and quality control. []
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